molecular formula C10H14ClNO3 B2956073 3-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride CAS No. 2411287-60-8

3-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride

Cat. No.: B2956073
CAS No.: 2411287-60-8
M. Wt: 231.68
InChI Key: SCQAYSWLSYPTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride” is a chemical compound with the CAS Number: 1051369-32-4 . It is a powder in physical form and has a molecular weight of 217.65 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-aminoethoxy)benzoic acid hydrochloride . The InChI code for this compound is 1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7 (6-8)9 (11)12;/h1-3,6H,4-5,10H2, (H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 217.65 . The compound is stored at room temperature .

Scientific Research Applications

Antibiotic Biosynthesis and Analogs Synthesis

Studies on the synthesis of chlorinated analogs of 3-amino-5-hydroxybenzoic acid highlight its importance in the biosynthesis and synthesis of several classes of antibiotics. These compounds are prepared from substrates like methyl 3-amino-5-hydroxybenzoate, indicating their potential role in antibiotic development and research (Becker, 1984).

Molecular Interactions and Structural Studies

Research on the protonation of functional acidic and alkalic groups, such as those in 3-aminobenzoic acid, provides insights into crystal engineering. This includes studying the impact of hydrochloric acid on the amine group of 3-aminobenzoic acid, demonstrating the importance of these interactions in the design of organic salts and understanding their supramolecular arrangements (He et al., 2018).

Synthesis of New Compounds

The synthesis of new compounds, such as 3-aryl-1-methylbenzo[f]quinolines, showcases the application of related chemical processes. These compounds are produced through the condensation of 2-aminonaphthalene, acetone, and substituted benzaldehydes, indicating the versatility of amino-substituted benzoic acids in synthesizing complex molecules with potential applications in materials science and pharmacology (Kozlov & Basalaeva, 2003).

Environmental Studies and Degradation

Investigations into the photodecomposition of chlorobenzoic acids, including their degradation under ultraviolet irradiation, are crucial for understanding the environmental fate of such compounds. These studies help assess the impact of these substances on aquatic environments and their potential transformation into less harmful or more easily degradable products (Crosby & Leitis, 1969).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, one related compound, (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride, is known to be an ethylene synthesis inhibitor . It is used to study the roles of ethylene in plant processes such as gravitropism and fasciation/cresting .

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include precautionary statements . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

3-(2-aminoethoxy)-2-methylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-7-8(10(12)13)3-2-4-9(7)14-6-5-11;/h2-4H,5-6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXCBGGJCOJMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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